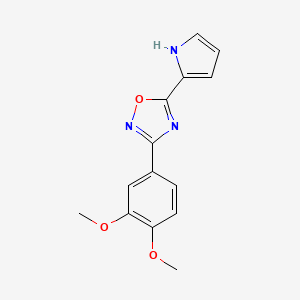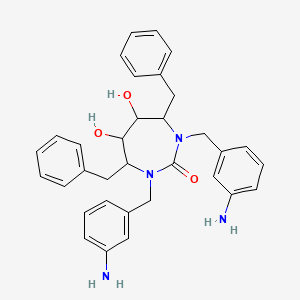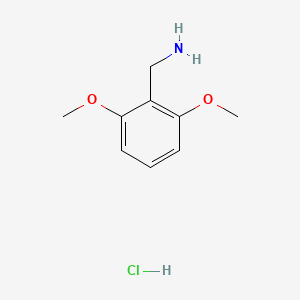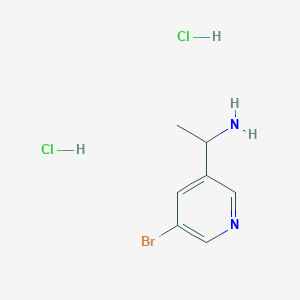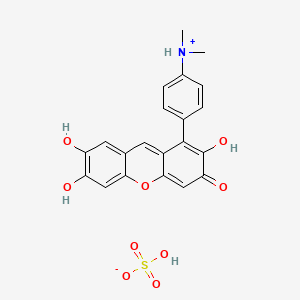![molecular formula C24H23N5O3S B12509421 6-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(4-ethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12509421.png)
6-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(4-ethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyrazolopyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Key steps include:
Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.
Pyrazolopyrimidine Synthesis: The pyrazolopyrimidine core can be constructed through a condensation reaction between a hydrazine derivative and a pyrimidine precursor.
Coupling Reaction: The final coupling step involves the reaction of the isoquinoline and pyrazolopyrimidine intermediates with a suitable thiol reagent under basic conditions to form the sulfanyl linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, leading to the formation of alcohols or dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, dihydro derivatives
Substitution: Halogenated or functionalized aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: The compound may find use in the development of specialty chemicals, agrochemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone depends on its specific application. In a biological context, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-methoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone
- 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone
Uniqueness: The presence of the ethoxyphenyl group and the specific arrangement of the isoquinoline and pyrazolopyrimidine moieties contribute to the compound’s unique chemical properties. These structural features may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C24H23N5O3S |
|---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H23N5O3S/c1-2-32-19-9-7-18(8-10-19)29-23(31)20-13-25-27-22(20)26-24(29)33-15-21(30)28-12-11-16-5-3-4-6-17(16)14-28/h3-10,13H,2,11-12,14-15H2,1H3,(H,25,27) |
InChI-Schlüssel |
JQKLJKIVDSQBTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)N4CCC5=CC=CC=C5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)

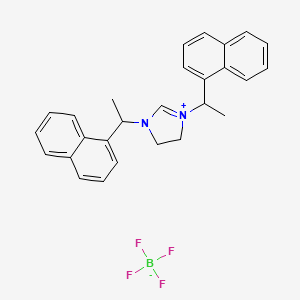
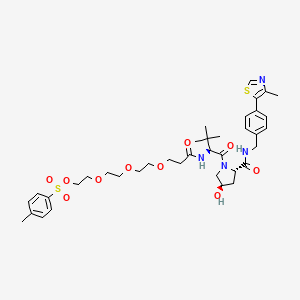
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B12509376.png)
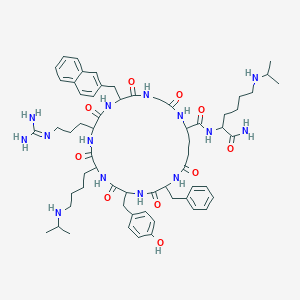
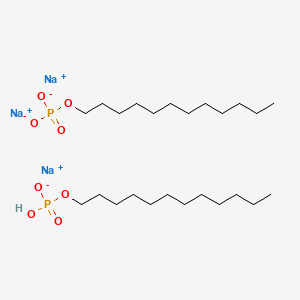
![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12509382.png)
